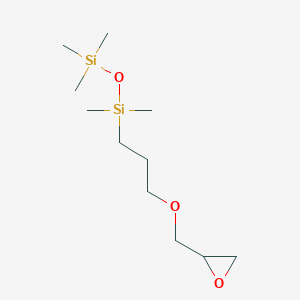

(3-Glycidoxypropyl)pentamethyldisiloxane

Overview

Description

(3-Glycidoxypropyl)pentamethyldisiloxane, also known as 3GP, is an organosilicon compound used in a variety of scientific research applications, including chemical synthesis, biochemistry, and physiology. It is a colorless liquid with a low boiling point and a low vapor pressure. 3GP is a versatile compound that has properties that make it useful in a variety of lab experiments, such as its low toxicity and ability to form stable emulsions.

Scientific Research Applications

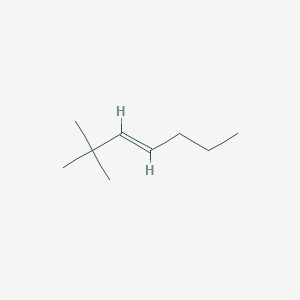

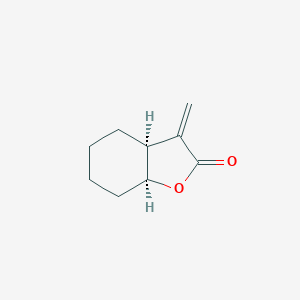

Use in Palladium-Catalyzed Cyclization/Hydrosilylation : Pentamethyldisiloxane reacts with functionalized dienes in the presence of a palladium catalyst to form silylated carbocycles, which are then converted to alcohols while retaining stereochemistry (Pei & Widenhoefer, 2000).

As an Electrolyte Additive in Batteries : Aminoalkyldisiloxane derivatives enhance electrochemical performances, particularly at high temperatures, in nickel-rich LiNi0.6Co0.2Mn0.2O2/graphite batteries (Yan et al., 2020).

In Metabolic Engineering : Corynebacterium glutamicum has been engineered to produce 3-hydroxypropionic acid from glucose and xylose via the glycerol pathway using this compound (Chen et al., 2017).

Kinetic Studies in Sol-Gel Reactions : Investigated the kinetics of hydrolysis and condensation in the system 3-glycidoxypropyltrimethoxysilane/aminopropyltriethoxysilane, used in hybrid polymer synthesis (Riegel et al., 1998).

Synthesis of Organofunctional Disiloxanes : Novel organofunctional disiloxanes were synthesized by reacting 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane with aromatic amino compounds (Harabagiu et al., 1995).

Preparation of Waterborne Polyurethane : Bis(methyoxyl hydroxyl)-functionalized polysiloxanes were prepared for use in waterborne polyurethane, showing the versatility of this compound in polymer science (Zhu et al., 2005).

Study of Functional Oligosiloxanes : Investigated the condensation of pentamethyldisiloxane-1-ol with 1-chloro-1-isopropyltetramethyldisiloxane, providing insights into the chemistry of siloxanes (Rubinsztajn et al., 1989).

Copolymerization Studies : Examined the synthesis and copolymerization of bis(glycidyloxypropyl)penta(1'H, 1'H, 2'H, 2'H-perfluoroalkylmethylsiloxane)s with piperazine, expanding the applications in polymer science (Grunlan et al., 2004).

Enhancement of Adhesion in Silicone Encapsulants : Investigated the use of siloxanes containing vinyl and epoxy groups to improve the adhesion and mechanical strength of addition-cure silicone encapsulants (Pan et al., 2013).

Influence on Electrical Properties of Epoxy Composites : Studied how the surface treatment of silica nanoparticles with (3-Glycidoxypropyl)methyldiethoxysilane affects the electrical properties of epoxy composites (Huang et al., 2010).

Quantum-chemical Study in Organosiloxane Synthesis : Explored the formation mechanism of cyclic organosiloxane iodides in the reaction of imidazole with 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane (Shagun et al., 2016).

Application in Toxicology Analysis : Evaluated 3-glycidoxypropyl-treated thin layer chromatographic plates for determining midazolam intoxication (Okamoto et al., 1993).

In Polyimide Coatings Exposed to Atomic Oxygen : Examined the impact of (3-Glycidoxypropyl)-terminated silsesquioxane on the nanomechanical properties of polyimide coatings (Zhang et al., 2011).

For Patterning Neuronal Cultures : Reported the use of (3-glycidoxypropyl) trimethoxysilane for covalently linking biomolecules to create long-term neuronal patterns (Nam et al., 2005).

In Acid-Catalyzed Condensation of Model Oligomers : Studied the acid-catalyzed condensation of hydroxyl-terminated dimethylsiloxane oligomers, relevant for understanding siloxane chemistry (Chojnowski et al., 1987).

In Crosslinking Reactions : Investigated the crosslinking of 1,9‐bis[glycidyloxypropyl]penta‐ (1'H,1'H,2'H,2'H‐perfluoroalkylmethylsiloxane)s, demonstrating its role in creating novel epoxies (Grunlan et al., 2004).

Synthesis of Hyperbranched Polyglycerols : Glycidol, a related compound, was used in the controlled synthesis of hyperbranched polyglycerols, highlighting its significance in polymer chemistry (Sunder et al., 1999).

In Hybrid Organic-Inorganic Materials : Described a new synthetic route to hybrid organic-inorganic materials using (3-Glycidoxypropyl)trimethoxysilane (Innocenzi et al., 1999).

In Luminescent Film Production : Used in the preparation of transparent self-standing films doped with europium complexes for spectroscopic studies (Farias et al., 2003).

Surface Modification with Silane Agents : The silane coupling agent, a derivative of this compound, was used for surface modification of inorganic oxide particles (Lin et al., 2001).

Mechanism of Action

Target of Action

The primary target of (3-Glycidoxypropyl)pentamethyldisiloxane (GPTMS) is the development of wearable sensors . It is used as an organofunctional trialkoxysilane precursor in the sol-gel method to develop the sensing component of a wearable sensor . The compound’s unique chemical structure allows it to exhibit exceptional reactivity and compatibility with different materials .

Mode of Action

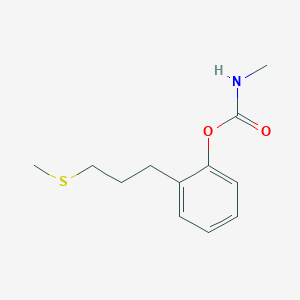

GPTMS combines the cross-linker properties of both organic molecule binders (through the reactive epoxy functionality) and textile coatings (through the methoxy groups) . The methoxy groups bind well with glass substrates, creating a 3D matrix . The epoxy group is reactive with amides, alcohols, thiols, and acids . The epoxy ring-opening mechanism is catalyzed by titanium (IV) chloride .

Biochemical Pathways

The primary biochemical pathway involved in the action of GPTMS is the sol-gel process . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. The halochromic dyestuffs are completely entrapped in the sol-gel coatings, both through chemical and physical interactions with the textile fabric .

Result of Action

The result of GPTMS action is the development of functional textile coatings containing embedded dyestuff . These sensor films show excellent reproducibility, reversibility, and short response times, with dynamic ranges from pH 4.4–6.0 (Methyl Red), pH 6.0–7.0 (Nitrazine Yellow), and pH 4.5–8.3 (Litmus), respectively .

Action Environment

The action of GPTMS is influenced by environmental factors. For instance, the sol-gel process is sensitive to temperature and pH . Moreover, the compound’s reactivity suggests that it may interact significantly with its environment . Therefore, the action, efficacy, and stability of GPTMS can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

dimethyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O3Si2/c1-15(2,3)14-16(4,5)8-6-7-12-9-11-10-13-11/h11H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWALDPIZVWXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)CCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434997 | |

| Record name | AGN-PC-0MY3L7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18044-44-5 | |

| Record name | AGN-PC-0MY3L7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

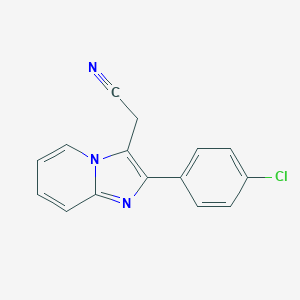

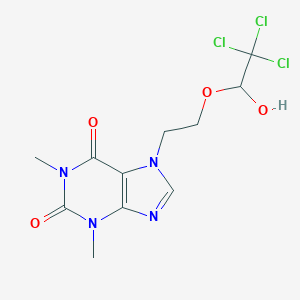

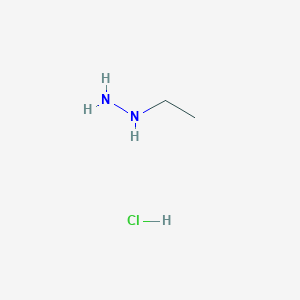

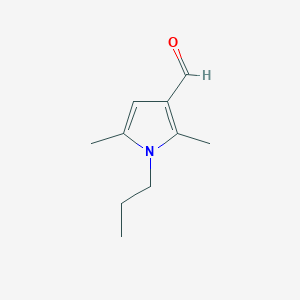

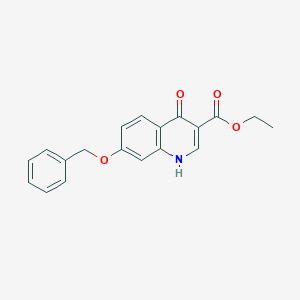

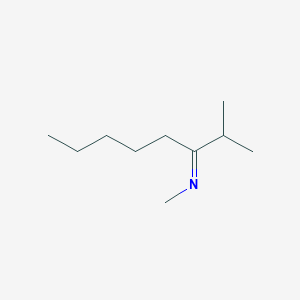

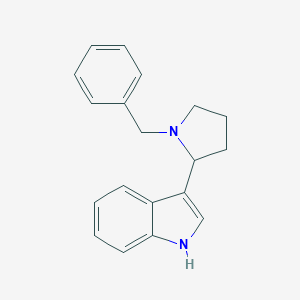

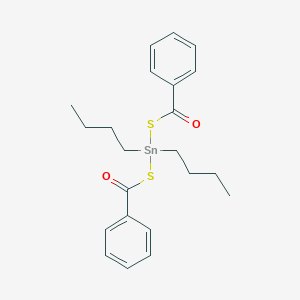

Feasible Synthetic Routes

Q1: What is the main reaction pathway of (3-Glycidoxypropyl)pentamethyldisiloxane with amines described in the research?

A1: The research article investigates the synthesis of oligomeric organosilicon aminoalcohols. The researchers achieved this by reacting either this compound or 1,3-bis(glycidoxypropyl)tetramethyldisiloxane with various amines. The reaction was carried out in ethanol, and the yields ranged from 91% to 98%. [] The study also explored the kinetics of this reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)

![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)